D-Seryl-O-benzyl-L-serine D-Seryl-O-benzyl-L-serine
Brand Name: Vulcanchem
CAS No.: 921933-67-7
VCID: VC18994086
InChI: InChI=1S/C13H18N2O5/c14-10(6-16)12(17)15-11(13(18)19)8-20-7-9-4-2-1-3-5-9/h1-5,10-11,16H,6-8,14H2,(H,15,17)(H,18,19)/t10-,11+/m1/s1
SMILES:
Molecular Formula: C13H18N2O5
Molecular Weight: 282.29 g/mol

D-Seryl-O-benzyl-L-serine

CAS No.: 921933-67-7

Cat. No.: VC18994086

Molecular Formula: C13H18N2O5

Molecular Weight: 282.29 g/mol

* For research use only. Not for human or veterinary use.

D-Seryl-O-benzyl-L-serine - 921933-67-7

CAS No. 921933-67-7
Molecular Formula C13H18N2O5
Molecular Weight 282.29 g/mol
IUPAC Name (2S)-2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]-3-phenylmethoxypropanoic acid
Standard InChI InChI=1S/C13H18N2O5/c14-10(6-16)12(17)15-11(13(18)19)8-20-7-9-4-2-1-3-5-9/h1-5,10-11,16H,6-8,14H2,(H,15,17)(H,18,19)/t10-,11+/m1/s1
Standard InChI Key AXNVWYSJENBCHZ-MNOVXSKESA-N
Isomeric SMILES C1=CC=C(C=C1)COC[C@@H](C(=O)O)NC(=O)[C@@H](CO)N
Canonical SMILES C1=CC=C(C=C1)COCC(C(=O)O)NC(=O)C(CO)N

Chemical Identification and Structural Properties

Molecular Characterization

D-Seryl-O-benzyl-L-serine (C13_{13}H18_{18}N2_2O5_5) is a dipeptide with a molecular weight of 294.29 g/mol. Its IUPAC name is (2R)-2-[[(2S)-2-amino-3-(benzyloxy)propanoyl]amino]-3-hydroxypropanoic acid, reflecting the D-configuration of the N-terminal serine and the O-benzyl protection on the L-serine side chain . The SMILES notation for this compound is C1=CC=C(C=C1)COC[C@H](C(=O)O)NC(=O)[C@@H](CO)N\text{C1=CC=C(C=C1)COC[C@H](C(=O)O)NC(=O)[C@@H](CO)N}, highlighting the stereochemistry and functional groups .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC13_{13}H18_{18}N2_2O5_5
Molecular Weight294.29 g/mol
IUPAC Name(2R)-2-[[(2S)-2-amino-3-(benzyloxy)propanoyl]amino]-3-hydroxypropanoic acid
CAS Number921933-69-9 (analog)
SMILESC1=CC=C(C=C1)COCC@HNC(=O)C@@HN

Stereochemical Considerations

The D-configuration of the N-terminal serine distinguishes this compound from naturally occurring L-serine derivatives. This stereochemistry impacts its biological activity, as D-amino acids are resistant to proteolytic degradation and often exhibit unique receptor-binding profiles . The O-benzyl group on the L-serine residue serves as a protective moiety, preventing unwanted side reactions during peptide synthesis .

Synthetic Pathways and Optimization

Protection of L-Serine Side Chain

The synthesis of O-benzyl-L-serine, a precursor to D-Seryl-O-benzyl-L-serine, involves benzylation of L-serine under alkaline conditions. A typical protocol involves:

  • Dissolving L-serine in 1M NaOH and 1,4-dioxane.

  • Adding benzyl bromide in the presence of sodium hydride (NaH) in anhydrous DMF.

  • Acidifying the mixture to isolate O-benzyl-L-serine .

This method achieves a 94% yield, with purity confirmed by 1H^1 \text{H} NMR and mass spectrometry .

Peptide Bond Formation

Coupling D-serine to O-benzyl-L-serine requires activated ester intermediates. The Fmoc/t-Bu strategy is commonly employed:

  • Fmoc protection of D-serine’s α-amino group.

  • Activation of the carboxyl group using chlorinating agents (e.g., oxalyl chloride).

  • Condensation with O-benzyl-L-serine in the presence of coupling agents like HOBt/DIC.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
BenzylationBenzyl bromide, NaH, DMF, 0°C→RT94%
Fmoc ProtectionFmoc-OSu, NaHCO3_3, DMF89%
Peptide CouplingHOBt/DIC, CH2_2Cl2_2, RT76%

Structural and Conformational Analysis

Spectroscopic Characterization

  • IR Spectroscopy: The compound exhibits characteristic peaks at 3300 cm1^{-1} (N-H stretch), 1720 cm1^{-1} (ester C=O), and 1650 cm1^{-1} (amide I band) .

  • 1H^1 \text{H} NMR: Key signals include δ 7.3 ppm (benzyl aromatic protons), δ 4.5–4.7 ppm (α-protons of serine residues), and δ 3.8 ppm (O-benzyl methylene) .

  • MALDI-TOF MS: The molecular ion peak at m/z 295.3 [M+H]+^+ confirms the molecular weight .

Secondary Structure Propensity

Poly(L-serine) analogs with O-benzyl protection adopt β-sheet conformations in aqueous solutions, as demonstrated by synchrotron wide-angle X-ray diffraction . The bulky benzyl group restricts side-chain rotation, promoting interchain hydrogen bonding and ordered secondary structures.

Biological and Functional Implications

Material Science Applications

O-benzyl-protected serine derivatives serve as monomers for chemoenzymatic polymerization. Papain-catalyzed polymerization of L-serine ethyl ester yields water-insoluble poly(L-serine) with β-sheet structures, useful for biodegradable materials . The D-configuration in D-Seryl-O-benzyl-L-serine could enhance enzymatic stability for sustained-release drug delivery systems.

Challenges and Future Directions

Synthetic Limitations

  • Racemization Risk: Prolonged reaction times during coupling may lead to epimerization at the D-serine residue. Microwave-assisted synthesis could mitigate this issue.

  • Benzyl Group Removal: Hydrogenolysis (H2_2/Pd-C) is required for deprotection, which may incompatibly reduce other functional groups in complex peptides.

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